molecular formula C11H8ClNO B6285832 6-(3-Chlorophenyl)-2-hydroxypyridine, 95% CAS No. 154476-87-6

6-(3-Chlorophenyl)-2-hydroxypyridine, 95%

Cat. No. B6285832
CAS RN: 154476-87-6
M. Wt: 205.64 g/mol
InChI Key: NLBGSFNRDMUDSL-UHFFFAOYSA-N
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Description

6-(3-Chlorophenyl)-2-hydroxypyridine, 95% (6-CP-2HOP) is a synthetic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a molecular weight of 217.56 g/mol and a melting point of 130-132°C. 6-CP-2HOP has been used in a variety of research applications, including organic synthesis, biochemistry, and material science.

Scientific Research Applications

Catalysis in Organic Synthesis

6-(3-Chlorophenyl)-2-hydroxypyridine: has been utilized in the synthesis of Schiff-base metal complexes, which are significant in catalysis. These complexes can facilitate reactions like the Claisen–Schmidt condensation, which is crucial for synthesizing chalcone derivatives . The compound’s ability to coordinate with transition metals like Cu (II) enhances its catalytic activity, leading to higher yields in organic synthesis.

Synthesis of Bioactive Indole Derivatives

This compound plays a role in the synthesis of indole derivatives, which are prevalent in natural products and pharmaceuticals . Indoles are vital in cell biology and have applications in treating various disorders, including cancer. The compound’s involvement in the Fischer indole synthesis method is particularly noteworthy for producing optically active cyclohexanone derivatives.

Antileishmanial and Antimalarial Drug Development

The structural framework of 6-(3-Chlorophenyl)-2-hydroxypyridine is beneficial in creating pyrazole-bearing compounds known for their antileishmanial and antimalarial activities . These compounds are synthesized and structurally verified through techniques like FTIR and NMR, showcasing the compound’s versatility in developing pharmacologically active agents.

Coordination Chemistry

In coordination chemistry, 6-(3-Chlorophenyl)-2-hydroxypyridine serves as a ligand that can form complexes with various metal ions. These complexes are studied for their remarkable chemical characteristics and potential applications in diverse fields, including catalysis and material science .

properties

IUPAC Name

6-(3-chlorophenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c12-9-4-1-3-8(7-9)10-5-2-6-11(14)13-10/h1-7H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBGSFNRDMUDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679026
Record name 6-(3-Chlorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Chlorophenyl)pyridin-2(1H)-one

CAS RN

154476-87-6
Record name 6-(3-Chlorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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